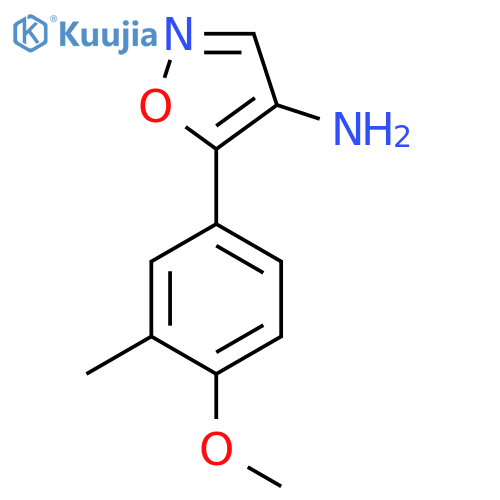Cas no 2090661-47-3 (5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine)

2090661-47-3 structure
商品名:5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine
- 2090661-47-3
- EN300-1806246
-
- インチ: 1S/C11H12N2O2/c1-7-5-8(3-4-10(7)14-2)11-9(12)6-13-15-11/h3-6H,12H2,1-2H3
- InChIKey: MHQIFJNZPPJKFR-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C=N1)N)C1=CC=C(C(C)=C1)OC
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 61.3Ų
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806246-0.1g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-1g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-0.25g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-0.05g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-1.0g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1806246-5.0g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1806246-0.5g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-2.5g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-10g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1806246-10.0g |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine |
2090661-47-3 | 10g |
$5897.0 | 2023-06-03 |
5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
2090661-47-3 (5-(4-methoxy-3-methylphenyl)-1,2-oxazol-4-amine) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
